molecular formula C18H21BO3 B13465153 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane

Cat. No.: B13465153
M. Wt: 296.2 g/mol
InChI Key: RYDIWCAYMSIRJS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a phenoxyphenyl substituent attached to a dioxaborolane ring. The dioxaborolane framework (pinacol boronate) confers stability and versatility, making it valuable in Suzuki-Miyaura cross-coupling reactions and as a precursor in organic synthesis. Its structure combines steric bulk from the tetramethyl groups with the electron-rich phenoxyphenyl moiety, influencing its reactivity in catalytic transformations .

Properties

Molecular Formula

C18H21BO3

Molecular Weight

296.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13H,1-4H3

InChI Key

RYDIWCAYMSIRJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis from Corresponding Arylboronic Acids and Pinacol

The most common and straightforward method to prepare 4,4,5,5-tetramethyl-2-aryl-1,3,2-dioxaborolanes, including the 2-(2-phenoxyphenyl) derivative, involves the condensation of the corresponding arylboronic acid with pinacol.

Procedure overview:

  • Dissolve the arylboronic acid (2-(2-phenoxyphenyl)boronic acid) and pinacol (1.05–1.2 equivalents) in a dry solvent such as tetrahydrofuran (THF).
  • Add molecular sieves (4 Å) to remove water formed during the esterification.
  • Stir the mixture at room temperature for 12–16 hours.
  • Remove solvent under reduced pressure.
  • Purify the product by silica gel column chromatography, typically eluting with non-polar solvents like toluene or hexane.

This method yields the pinacol boronate ester in good yields (typically 70–85%) and high purity.

Key reaction:

$$
\text{Ar-B(OH)2} + \text{pinacol} \rightarrow \text{Ar-B(pinacol)} + H2O
$$

Where Ar = 2-(2-phenoxyphenyl)

Synthesis via Boronic Acid Derivatives and Pinacol

An alternative approach involves preparing the boronic acid intermediate first, which can be synthesized from various precursors such as aryl halides via lithiation or metal-halogen exchange followed by quenching with trialkyl borates.

Once the boronic acid is obtained, the same esterification with pinacol as described above is performed.

Direct Synthesis from Organometallic Intermediates

In some cases, 4,4,5,5-tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane can be synthesized by direct borylation of aryl halides using bis(pinacolato)diboron (B2pin2) in the presence of a transition metal catalyst (e.g., palladium or nickel complexes).

Typical conditions:

  • Aryl halide (e.g., 2-bromophenyl phenyl ether)
  • Bis(pinacolato)diboron (B2pin2)
  • Catalyst (Pd(dppf)Cl2 or Ni-based catalyst)
  • Base (KOAc or Cs2CO3)
  • Solvent (dioxane or DMF)
  • Heating at 80–100 °C for several hours

This method is advantageous for its directness and functional group tolerance.

Detailed Experimental Procedure Example

From the literature on related 4,4,5,5-tetramethyl-2-aryl-1,3,2-dioxaborolanes synthesis:

Step Reagents & Conditions Description
1 2-(2-phenoxyphenyl)boronic acid (1 equiv), pinacol (1.05 equiv), THF, molecular sieves (4 Å) Dissolve and stir at room temperature for 12 h
2 Evaporate solvent under reduced pressure Concentrate reaction mixture
3 Purify by silica gel chromatography (toluene) Isolate pure boronate ester

Typical yield: 75–80%
Physical state: Colorless solid
Characterization: Confirmed by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis consistent with literature data.

Analytical Data Summary

Parameter Typical Value for this compound
1H NMR (CDCl3) Singlet at ~1.3–1.4 ppm (12H, pinacol methyls), aromatic multiplets 6.8–7.8 ppm
13C NMR (CDCl3) Pinacol carbons at ~24.9 ppm, aromatic carbons 120–135 ppm
IR (neat) Strong B–O stretching bands around 1350–1150 cm⁻¹, aromatic C–H stretches near 3000 cm⁻¹
Melting point Typically 70–90 °C (depends on purity)
Elemental analysis Matches calculated values for C, H, B, and O

Notes on Reaction Optimization and Considerations

  • Water removal: Molecular sieves are critical to drive the esterification equilibrium toward product formation.
  • Solvent choice: THF is preferred for solubility and inertness; other ethers can be used.
  • Purification: Silica gel chromatography effectively removes excess pinacol and impurities.
  • Catalysis: For direct borylation, catalyst choice and base are crucial for yield and selectivity.
  • Stability: The boronate ester is stable under ambient conditions but should be stored under inert atmosphere to prevent hydrolysis.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Disadvantages
Esterification of boronic acid with pinacol 2-(2-phenoxyphenyl)boronic acid, pinacol THF, molecular sieves, RT, 12–16 h 75–85 Simple, mild, high purity Requires boronic acid precursor
Direct borylation of aryl halide 2-bromophenyl phenyl ether, B2pin2, Pd catalyst Dioxane, base, 80–100 °C, several h 60–80 One-step, versatile Requires catalyst, harsher conditions
Boronic acid synthesis then esterification Aryl halide → boronic acid → pinacol ester Multi-step Variable Flexible Longer synthesis

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to label biomolecules for imaging and detection purposes.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and molecular recognition. The phenoxyphenyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Table 1: Key Molecular Data of Selected Dioxaborolanes

Compound Name (Substituent) Molecular Formula Molecular Weight Key Substituent Features Reference ID
4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl) C₁₈H₂₁BO₃ 302.17 Phenoxy group at ortho position -
4,4,5,5-Tetramethyl-2-(phenylethynyl) C₁₄H₁₇BO₂ 228.10 Ethynyl linkage; sp-hybridized carbon
4,4,5,5-Tetramethyl-2-phenethyl C₁₄H₂₁BO₂ 232.13 Ethyl spacer; aliphatic chain
4,4,5,5-Tetramethyl-2-(2-phenylpropyl) C₁₅H₂₃BO₂ 246.16 Propyl spacer; benzylic/aromatic mix
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl) C₁₂H₁₅BNO₄ 265.07 Nitro group; electron-withdrawing
4,4,5,5-Tetramethyl-2-(triphenylvinyl)phenyl C₃₂H₃₁BO₂ 458.41 Bulky tetraphenylethylene (AIE-active)

(a) Electronic Effects

  • Electron-Deficient Substituents : The nitro-substituted derivative (Table 1) exhibits enhanced electrophilicity at the boron center, favoring nucleophilic attacks in cross-coupling reactions .
  • Electron-Rich Substituents: The phenoxyphenyl group in the target compound stabilizes the boron center via resonance, reducing hydrolysis susceptibility compared to aliphatic analogs .

(b) Steric Effects

  • Bulky Groups : The tetraphenylethylene-substituted derivative (Table 1) demonstrates steric hindrance, limiting its utility in sterically demanding reactions but enabling aggregation-induced emission (AIE) in optoelectronics .
  • Aliphatic vs. Aromatic Chains : Phenethyl and phenylpropyl derivatives show divergent regioselectivity in hydroboration. For example, phenethyl derivatives achieve 93% yield with UiO-Co catalysts, while phenylpropyl analogs form an 80:20 mixture of benzylic/aromatic products due to steric mismatches .

(c) Catalytic Performance

  • Suzuki Coupling : The ethynyl-substituted dioxaborolane (C₁₄H₁₇BO₂) facilitates efficient coupling with aryl halides, attributed to its linear geometry and reduced steric bulk .
  • C-H Borylation : Steric tuning of ligands (e.g., using B₂pin₂ vs. HBpin) enables regioselective borylation in substrates with minimal steric differentiation, as demonstrated in fluorinated analogs .

Stability and Functionalization

  • Hydrolysis Resistance: The phenoxyphenyl group enhances hydrolytic stability compared to aliphatic derivatives like 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane, which are prone to protodeboronation .
  • Derivatization : Fluorinated analogs (e.g., 2-[3-[(2-fluorophenyl)methoxy]phenyl]) are tailored for pharmaceutical applications, leveraging fluorine’s metabolic stability .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-phenoxyphenyl)-1,3,2-dioxaborolane is a compound with significant biological activity and potential therapeutic applications. Its molecular formula is C19H23BO3C_{19}H_{23}BO_3 with a molecular weight of 310.20 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.

PropertyValue
CAS Number912569-55-2
Molecular FormulaC19H23BO3C_{19}H_{23}BO_3
Molecular Weight310.20 g/mol
Purity97%
Hazard ClassificationGHS Signal Word: Warning

Biological Activity

The biological activity of this compound has been investigated in various studies. The compound exhibits anti-inflammatory properties and has shown potential in treating conditions such as chronic obstructive pulmonary disease (COPD) and other fibrotic lung diseases.

Research indicates that this compound may influence the proliferation and differentiation of lung epithelial stem cells. It appears to selectively inhibit pathogenic lung epithelial stem cells while sparing normal regenerative cells. This selectivity is crucial for developing therapies aimed at reducing inflammation and fibrosis without compromising normal tissue repair mechanisms .

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD) :
    In a study focused on COPD, it was found that the compound could reduce the proliferation of pathogenic lung epithelial stem cells. The study demonstrated that treatment with this dioxaborolane derivative led to a decrease in markers associated with inflammation and fibrosis in vitro .
  • Fibrotic Lung Diseases :
    Another investigation highlighted its efficacy in models of idiopathic pulmonary fibrosis. The compound was shown to modulate the expression of key genes involved in fibrotic pathways, suggesting its potential as a therapeutic agent for managing fibrotic lung diseases .

Research Findings

Recent studies have provided insights into the pharmacological profiles of this compound:

  • Anti-inflammatory Effects : The compound has been shown to significantly reduce pro-inflammatory cytokines in cell culture models.
  • Cell Viability : It exhibited selective cytotoxicity towards diseased epithelial cells while maintaining normal cell viability.
  • Gene Expression Modulation : Treatment resulted in altered expression levels of genes related to inflammation and tissue remodeling.

Q & A

Q. How does the phenoxy group influence reactivity compared to other aryl substituents?

  • Methodological Answer: The phenoxy group’s electron-withdrawing nature reduces electron density at boron, slowing protodeboronation but increasing oxidative stability. Compare with electron-donating groups (e.g., –OMe), which enhance reactivity but reduce shelf life. Hammett σ+^+ values quantify these effects .

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